molecular formula C13H21Cl2FN2O B1463652 5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride CAS No. 1185300-63-3

5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride

Cat. No. B1463652
CAS RN: 1185300-63-3
M. Wt: 311.22 g/mol
InChI Key: WWAKZDBZMRHNGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride is a chemical compound with the molecular formula C13H19FN2O•2HCl . It has a molecular weight of 311.22 . This compound is used for research purposes .

Scientific Research Applications

Synthesis and Drug Development

The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride is an example of a chemical entity that has been explored for its potential as an antidepressant drug due to its facilitation of 5-HT neurotransmission. The development of a safe, efficient, and large-scale chromatography-free process for synthesizing this compound highlights the chemical's relevance in pharmaceutical research and development. This process optimization included various chemical synthesis steps such as Fischer indole synthesis and coupling of resultant fragments to prepare the drug substance, demonstrating the compound's importance in the synthesis of new therapeutic agents (Anderson et al., 1997).

Molecular Imaging and Neuroscience

Another significant application of related compounds, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, involves their use as molecular imaging probes, particularly in positron emission tomography (PET) studies. This specific derivative has been utilized to quantify serotonin 1A (5-HT1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control groups. These studies not only provide insights into the neurobiological underpinnings of Alzheimer's disease but also underscore the compound's utility in neuroscientific research, offering a non-invasive means to study receptor distributions and densities in living brains (Kepe et al., 2006).

DNA-Drug Interactions

In a different context, related compounds have been studied for their interactions with DNA, which is crucial for understanding the mechanisms of drug action at a molecular level. Surface Plasmon Resonance (SPR) has been employed to measure the interactions between drugs like 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride and synthetic self-complementary DNA. Such studies are essential for elucidating how drugs interact with genetic material, which is fundamental in drug design and development, especially for therapeutic agents aimed at targeting genetic pathways or DNA viruses (Bischoff et al., 1998).

properties

IUPAC Name

5-fluoro-2-(2-piperidin-1-ylethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c14-11-4-5-13(12(15)10-11)17-9-8-16-6-2-1-3-7-16;;/h4-5,10H,1-3,6-9,15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAKZDBZMRHNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=C(C=C(C=C2)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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